(R)-tert-Butyl (piperidin-2-ylmethyl)carbamate CAS number and IUPAC name
(R)-tert-Butyl (piperidin-2-ylmethyl)carbamate CAS number and IUPAC name
A comprehensive technical guide on tert-Butyl piperidinylmethylcarbamate derivatives.
Introduction
This technical guide provides an in-depth overview of the chemical and physical properties, synthesis, and experimental data for two closely related chiral piperidine derivatives: (S)-tert-Butyl (piperidin-2-ylmethyl)carbamate and (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate . While the initially requested compound, (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate, is not readily documented in publicly available scientific literature, this guide focuses on its existing stereoisomer and a key regioisomer. These compounds are valuable building blocks in medicinal chemistry and drug development, frequently utilized for the synthesis of complex pharmaceutical intermediates. This document is intended for researchers, scientists, and professionals in the field of drug development.
Compound Identification and Properties
The fundamental details, including CAS numbers and IUPAC names, for the two related compounds are provided below. A summary of their key physical and chemical properties is presented in a structured table for straightforward comparison.
(S)-tert-Butyl (piperidin-2-ylmethyl)carbamate
(R)-tert-Butyl (piperidin-3-ylmethyl)carbamate
Table 1: Physicochemical Properties
| Property | (S)-tert-Butyl (piperidin-2-ylmethyl)carbamate | (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate |
| Molecular Formula | C₁₁H₂₂N₂O₂ | C₁₁H₂₂N₂O₂ |
| Molecular Weight | 214.30 g/mol [2] | 214.30 g/mol [3] |
| Exact Mass | 214.168127949 Da[2] | 214.168127949 Da[3] |
| XLogP3-AA | 1.4 | 1.2 |
| Hydrogen Bond Donor Count | 2 | 2 |
| Hydrogen Bond Acceptor Count | 2 | 2 |
| Rotatable Bond Count | 3 | 3 |
Experimental Protocols
A representative experimental protocol for the synthesis of a related chiral tert-Butyl (piperidin-3-ylmethyl)carbamate is detailed below. This procedure illustrates a common method for obtaining the desired stereoisomer.
Synthesis of (S)-tert-Butyl (piperidin-3-ylmethyl)carbamate[4]
This synthesis involves the resolution of a racemic mixture of 3-(Boc-aminomethyl)piperidine using a chiral resolving agent, followed by liberation of the free amine.
Materials:
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N-(tert-butoxycarbonyl)-3-aminomethylpiperidine (racemic mixture)
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(-)-O,O'-di-p-toluoyl-L-tartaric acid
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Methanol (anhydrous)
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Distilled water
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10% Sodium carbonate solution
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Ethyl acetate
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Sodium sulfate (anhydrous)
Procedure:
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Salt Formation: A mixture of N-(tert-butoxycarbonyl)-3-aminomethylpiperidine (10 g, 47 mmol) and (-)-O,O'-di-p-toluoyl-L-tartaric acid (15.52 g, 47 mmol) is prepared in dry methanol (100 ml).
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The mixture is gently heated to reflux until a homogeneous solution is formed.
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The reaction mixture is then cooled to room temperature and stirred for 5-6 hours.
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Isolation of Diastereomeric Salt: The resulting white solid (the diastereomeric salt of the (S)-enantiomer) is collected by filtration and washed with a minimal amount of anhydrous methanol.
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The crude product is further purified by recrystallization from methanol.
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Liberation of the Free Amine: The purified salt is suspended in distilled water (25 ml) and cooled to 0°C.
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A 10% sodium carbonate solution (100 ml) is added in portions until the mixture becomes basic. Stirring is continued for an additional 10 minutes.
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Extraction: The aqueous mixture is extracted with ethyl acetate (5 x 50 ml).
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The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the target compound, (S)-tert-Butyl (piperidin-3-ylmethyl)carbamate.
Visualizations
The following diagrams illustrate the logical workflow of the synthesis described above.
Caption: Synthesis Workflow for Chiral Resolution.
This guide provides a foundational understanding of the specified tert-Butyl piperidinylmethylcarbamate derivatives. For further in-depth analysis, researchers are encouraged to consult the cited literature and safety data sheets for each compound.
References
- 1. (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride | C11H23ClN2O2 | CID 45072463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-butyl N-{[(2S)-piperidin-2-yl]methyl}carbamate | C11H22N2O2 | CID 1501973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate | C11H22N2O2 | CID 1501848 - PubChem [pubchem.ncbi.nlm.nih.gov]



